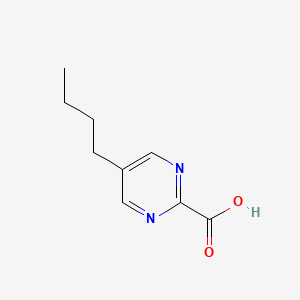

5-Butylpyrimidine-2-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

72790-09-1 |

|---|---|

Molecular Formula |

C9H12N2O2 |

Molecular Weight |

180.2 g/mol |

IUPAC Name |

5-butylpyrimidine-2-carboxylic acid |

InChI |

InChI=1S/C9H12N2O2/c1-2-3-4-7-5-10-8(9(12)13)11-6-7/h5-6H,2-4H2,1H3,(H,12,13) |

InChI Key |

CIAGNHFWEATGBA-UHFFFAOYSA-N |

SMILES |

CCCCC1=CN=C(N=C1)C(=O)O |

Canonical SMILES |

CCCCC1=CN=C(N=C1)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 5 Butylpyrimidine 2 Carboxylic Acid and Its Analogs

De Novo Synthesis Strategies

De novo synthesis, in a chemical context, refers to the construction of a complex molecule from simpler, readily available starting materials. For pyrimidine (B1678525) derivatives, this involves assembling the heterocyclic ring system through cyclization reactions. The pathway typically begins with acyclic precursors that contain the necessary carbon and nitrogen atoms, which are then condensed to form the pyrimidine core. This foundational approach allows for the introduction of desired substituents, such as the butyl group at the 5-position and the carboxylic acid at the 2-position, by selecting appropriately functionalized starting materials.

Multi-Step Approaches from Established Precursors

Building the pyrimidine ring often involves multi-step sequences that utilize well-established chemical intermediates. These precursors provide a reliable framework onto which the final structure of the target molecule can be elaborated.

While the direct ring transformation of a pyridine (B92270) into a pyrimidine is not a standard synthetic route, halogenated pyridines like 2,5-dibromopyridine serve as crucial starting materials for the synthesis of their constituent parts or for comparative studies. The synthesis of 2,5-dibromopyridine itself often starts from 2-aminopyridine. A common method involves the bromination of 2-aminopyridine to yield 2-amino-5-bromopyridine, followed by a Sandmeyer-type reaction where the amino group is replaced by a second bromine atom. google.comgoogle.com

For the synthesis of pyrimidine analogs, a more direct and relevant strategy involves starting with a halogenated pyrimidine, such as 2,5-dibromopyrimidine. From this intermediate, the bromine atoms can be selectively functionalized. For instance, the bromine at the 5-position can be converted to a butyl group via cross-coupling reactions, and the bromine at the 2-position can be transformed into a carboxylic acid moiety through methods like metal-halogen exchange followed by carboxylation with carbon dioxide.

Table 1: Example of a Synthetic Sequence for 2,5-Dibromopyridine

| Step | Starting Material | Reagents | Product | Typical Yield |

|---|---|---|---|---|

| 1 | 2-Aminopyridine | Acetic anhydride, then Liquid Bromine | 2-Amino-5-bromopyridine | 62% google.com |

The use of existing heterocyclic systems as precursors for pyrimidine synthesis through ring transformation reactions is a known strategy. Substituted 1,2,3-triazines, for example, can undergo cycloaddition reactions to form pyrimidines. mdpi.com In these reactions, the triazine acts as a building block, and upon reaction with compounds like amidines or enamines, it can rearrange to yield a pyrimidine ring. mdpi.com While a specific pathway from a thienyl-triazine derivative to 5-butylpyrimidine-2-carboxylic acid is not prominently documented, the general principle involves a [4+2] cycloaddition where the triazine provides a four-atom fragment. This approach offers a pathway to novel pyrimidine structures, provided a suitably substituted thienyl-triazine precursor could be synthesized.

Application of Established Name Reactions in Pyridine Ring Formation

Named reactions are fundamental tools in organic synthesis, and several are instrumental in the functionalization of heterocyclic rings like pyrimidine. These reactions provide reliable and well-understood methods for forming carbon-carbon bonds.

The Minisci reaction is a powerful method for the direct alkylation of electron-deficient aromatic heterocycles. wikipedia.org This reaction involves the addition of a nucleophilic carbon-centered radical to a protonated N-heterocycle. wikipedia.org To synthesize a 5-butylpyrimidine derivative, a butyl radical would be generated from a suitable precursor, such as valeric acid (via oxidative decarboxylation with silver nitrate and ammonium persulfate) or through visible-light-induced C-H activation of an alkane. wikipedia.orgnih.gov This radical then attacks the electron-deficient pyrimidine ring, which is activated under acidic conditions. The reaction typically shows high regioselectivity for the C2, C4, or C6 positions, but substitution at C5 is also possible, particularly if other positions are blocked or influenced by electronic factors. ucla.edu This direct C-H functionalization avoids the need for pre-halogenating the pyrimidine ring, making it an atom-economical approach. wikipedia.org

Table 2: General Conditions for Minisci-Type Alkylation

| Parameter | Description |

|---|---|

| Substrate | Electron-deficient heterocycle (e.g., Pyrimidine) |

| Radical Source | Carboxylic acids, alkanes, ethers, alcohols nih.gov |

| Initiation | Oxidants (e.g., (NH₄)₂S₂O₈/AgNO₃) or Photoredox Catalysis wikipedia.orgnih.gov |

| Medium | Acidic (to protonate the heterocycle) |

| Key Feature | Direct C-H bond functionalization |

Palladium-catalyzed cross-coupling reactions are among the most versatile and widely used methods for forming carbon-carbon bonds in modern organic synthesis. The Negishi and Suzuki couplings are particularly effective for functionalizing halogenated pyrimidines.

The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.org To introduce a butyl group at the 5-position of the pyrimidine ring, a precursor such as 5-bromo- or 5-iodopyrimidine-2-carboxylic acid (or its ester) would be reacted with a butylzinc halide. nih.gov This reaction is known for its high functional group tolerance and effectiveness in coupling sp³-hybridized carbon atoms. wikipedia.org

The Suzuki reaction couples an organoboron species (like a boronic acid or boronic ester) with an organic halide or triflate, catalyzed by a palladium complex. wikipedia.org In this context, 5-bromopyrimidine-2-carboxylic acid would be reacted with butylboronic acid or an ester derivative in the presence of a palladium catalyst and a base to form the C-C bond at the 5-position. nih.gov The Suzuki reaction is widely employed in the pharmaceutical industry due to the stability and low toxicity of the organoboron reagents. mdpi.com

Table 3: Comparison of Negishi and Suzuki Coupling for 5-Alkylation of Pyrimidine

| Feature | Negishi Coupling | Suzuki Coupling |

|---|---|---|

| Organometallic Reagent | Organozinc (e.g., Butylzinc chloride) | Organoboron (e.g., Butylboronic acid) |

| Halide Precursor | 5-Iodo/Bromo-pyrimidine derivative | 5-Iodo/Bromo/Triflate-pyrimidine derivative |

| Catalyst | Palladium or Nickel complex | Palladium complex (e.g., Pd(PPh₃)₄) nih.gov |

| Additive | Typically none required | Base (e.g., Na₂CO₃, Cs₂CO₃) is essential youtube.com |

| Key Advantage | High reactivity of organozinc reagent | Stability and low toxicity of organoboron reagent |

Diels-Alder Type Ring-Transformation Reactions

The Diels-Alder reaction, a cornerstone of cyclic compound synthesis, offers a powerful method for ring transformation, enabling the conversion of existing heterocyclic systems into different ones. wikipedia.org In the context of pyrimidine synthesis and modification, inverse electron demand Diels-Alder reactions are particularly relevant. acsgcipr.org This type of reaction typically involves an electron-poor diene, such as a substituted pyrimidine or 1,2,4-triazine, reacting with an electron-rich dienophile. acsgcipr.orgrsc.org

The process can be conceptualized as a [4+2] cycloaddition, which forms a six-membered ring that subsequently undergoes a retro-Diels-Alder reaction to yield a new, annelated pyridine structure. researchgate.net The initial adduct formed from the cycloaddition is often unstable and spontaneously extrudes a small, stable molecule like nitrogen gas (N₂) or a nitrile (RCN), leading to the formation of the more stable aromatic pyridine ring. acsgcipr.org Both intermolecular and intramolecular versions of this reaction have been reported, with intramolecular reactions often proceeding under milder conditions. acsgcipr.org

This ring-transformation strategy is a testament to the versatility of pericyclic reactions in heterocyclic chemistry, allowing for the strategic conversion of one heteroaromatic system into another, which can be a key step in the synthesis of complex pyridine and pyrimidine analogs.

Regioselective Functionalization Approaches (e.g., C-H functionalization)

Direct C-H functionalization has emerged as a highly efficient and atom-economical strategy for the synthesis of complex organic molecules, including substituted pyrimidines. This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences. The regioselective functionalization of the pyrimidine ring is crucial for introducing substituents at specific positions, such as the butyl group at C5 and the carboxylic acid at C2 in the target molecule.

Various transition-metal-catalyzed methods have been developed for the direct C-H functionalization of pyrimidines. These reactions often employ palladium, rhodium, or iridium catalysts to activate specific C-H bonds, allowing for the coupling of a wide range of organic groups. The regioselectivity is typically controlled by the electronic properties of the pyrimidine ring, steric hindrance, and the directing effect of existing substituents.

For instance, the introduction of alkyl or aryl groups at specific positions on the pyrimidine ring can be achieved through directed C-H activation, where a directing group guides the metal catalyst to a particular C-H bond. While specific examples for the direct C-H butylation at the C5 position of a pyrimidine-2-carboxylic acid precursor are not detailed in the provided search results, the general principles of regioselective C-H functionalization are well-established for various heterocyclic systems.

Functional Group Interconversions and Modifications

Functional group interconversions are fundamental transformations in organic synthesis that allow for the modification of a molecule's chemical reactivity and properties. fiveable.mesolubilityofthings.com In the synthesis of this compound, a key interconversion is the transformation of a nitrile group into a carboxylic acid. This is a common and reliable method for introducing the carboxylic acid moiety onto an aromatic ring. libretexts.org

The hydrolysis of a 2-cyanopyrimidine precursor can be achieved under either acidic or basic conditions. libretexts.org Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous acid, such as hydrochloric acid, to yield the corresponding carboxylic acid directly. libretexts.orgacs.org Alternatively, alkaline hydrolysis with a base like sodium hydroxide will initially produce the carboxylate salt, which is then protonated in a separate acidic workup step to afford the final carboxylic acid. libretexts.org

Other relevant functional group interconversions in pyrimidine chemistry include the oxidation of alkyl side chains to introduce carboxylic acid groups or the conversion of carboxylic acids into other functional groups like amides or esters. solubilityofthings.comcapes.gov.br These transformations provide the flexibility to modify the pyrimidine core and introduce the desired functionalities in the final steps of a synthetic sequence.

Table 1: Examples of Functional Group Interconversions

| Starting Functional Group | Target Functional Group | Reagents and Conditions |

|---|

Continuous Flow Synthesis Methods for Pyrrole-3-carboxylic Acid Derivatives and Relevance to Pyridine Analogs

Continuous flow chemistry has gained significant traction as a powerful tool for the synthesis of organic compounds, offering advantages in terms of safety, efficiency, and scalability over traditional batch processes. nih.govscispace.comnih.gov The synthesis of heterocyclic carboxylic acids, such as pyrrole-3-carboxylic acid derivatives, has been successfully demonstrated using flow methodologies. nih.govresearchgate.netsyrris.com

A notable example is the one-step continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones. nih.govscispace.comnih.gov In this process, the Hantzsch pyrrole synthesis is performed in a microreactor, and the acidic byproduct (HBr) generated in situ is utilized to hydrolyze a tert-butyl ester, yielding the carboxylic acid directly in a single continuous operation. nih.govscispace.com This method avoids the isolation of intermediates and allows for the rapid production of a library of substituted pyrrole-3-carboxylic acids. nih.govsyrris.com

The relevance of these methods to pyridine analogs, including pyrimidine derivatives, lies in the shared importance of these heterocyclic scaffolds in medicinal chemistry and materials science. researchgate.net The principles and technologies developed for the continuous flow synthesis of one class of heterocyclic carboxylic acids can often be adapted for others. The ability to rapidly synthesize and diversify these core structures is highly valuable in drug discovery and development. Therefore, the successful application of flow chemistry to pyrrole-3-carboxylic acid synthesis provides a strong precedent and a strategic blueprint for developing efficient, automated, and high-throughput methods for the synthesis of pyridine and pyrimidine carboxylic acid analogs.

Exploration of Derivatives and Structure Activity Relationship Sar Studies

Design and Synthesis of 5-Butylpyrimidine-2-carboxylic Acid Derivatives

The synthesis of derivatives of this compound is a focal point of research, driven by the quest for novel compounds with specific biological activities. Methodologies for creating carboxamide, ester, and metal carboxylate complexes, as well as other functionalized analogs, are continually being refined.

Carboxamide Derivatives

The synthesis of pyrimidine-5-carboxamide derivatives can be achieved through various methods, including solid-phase synthesis. google.com One approach involves the condensation of a carboxylic acid compound with an amino-terminal-containing resin. google.com Pyrimidine-5-carboxamide derivatives have been investigated for their potential as Syk tyrosine kinase inhibitors, which play a role in allergic reactions. google.com

Recent studies have focused on the development of pyrimidine-5-carboxamide derivatives as inhibitors of salt-inducible kinases (SIKs) for potential therapeutic applications. nih.gov A molecular hybridization strategy has been employed to design and synthesize a series of these derivatives, aiming to improve their drug-like properties. nih.gov One promising compound, 8h, emerged from this research with good activity and selectivity for SIK1/2, along with favorable metabolic stability. nih.gov

Furthermore, pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives have been synthesized and evaluated for their anticancer activity. nih.gov Some of these compounds have shown strong inhibitory activity against certain cancer cell lines. nih.gov The synthesis of 1,2,3,4-tetrahydropyrimidine carboxamide derivatives has also been explored, with some of these compounds demonstrating potential as antioxidant, antifungal, and antibacterial agents. semanticscholar.org

Ester Derivatives (e.g., 5-butylpyridine-2-carboxylic acid methyl ester)

A general and efficient method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters has been developed. organic-chemistry.orgresearchgate.net This method utilizes the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with a variety of amidinium salts to produce the corresponding esters in good yields. organic-chemistry.orgresearchgate.net This approach is significant as it provides a direct route to pyrimidines that are not substituted at the 4-position. organic-chemistry.org The synthesis is typically carried out in DMF at 100°C for one hour. researchgate.net

The resulting 2-substituted pyrimidine-5-carboxylic esters are valuable intermediates in chemical research and for the development of pharmaceuticals. organic-chemistry.org For instance, 2-(methylthio)pyrimidine-5-carboxylic acid methyl ester can be reduced and further modified to create biaryl derivatives. researchgate.net

Metal Carboxylate Complexes of 5-Butylpyridine-2-carboxylic Acid (e.g., Nickel(II), Copper, Iron(III))

The synthesis of these complexes is of great interest due to their potential as catalysts, molecular adsorbents, and materials with unique optical, electronic, or magnetic properties. giqimo.com For example, copper(II) has been used to form 2D coordination polymers with isoquinoline-5-carboxylate, where the solvent system plays a key role in determining the final structure. polimi.it The coordination of the carboxylate can switch between monodentate and bidentate, influencing the dimensionality of the resulting polymer. polimi.it

While specific studies on the metal complexes of this compound are not detailed in the provided results, the general principles of metal carboxylate chemistry suggest that it would form stable complexes with transition metals like Nickel(II), Copper(II), and Iron(III). The butyl group would likely influence the solubility and packing of these complexes in the solid state.

Pyrimidine-4-Carboxamide Analogs and their Synthetic Routes

The synthesis of pyrimidine-4-carboxamide analogs has been explored in the context of developing selective inhibitors for dihydrofolate reductase (DHFR), a key enzyme in various organisms. nih.gov One study focused on dihydropyrimidine-5-carboxamide and 5-benzyl-2,4-diaminopyrimidine-based analogs as potential inhibitors of L. major DHFR. nih.gov The synthetic strategies involved modifications at the 4-phenyl ring of the dihydropyrimidine template and the introduction of amino acid moieties to the 5-(3,5-dimethoxybenzyl)pyrimidine-2,4-diamine scaffold. nih.gov

Another area of research involves the synthesis of 6-dialkylaminopyrimidine carboxamide analogs for their anti-tubercular properties. researchgate.net These compounds are synthesized through a multi-step process that includes ester hydrolysis to form the carboxylic acid intermediate, which is then coupled with various amines. researchgate.net

Other Functionalized Analogs and Related Picolinic Acid Derivatives

The synthesis of various functionalized analogs of pyridine-2-carboxylic acid (picolinic acid) has been a significant area of research. Picolinic acid itself is a derivative of pyridine (B92270) with a carboxylic acid at the 2-position. wikipedia.org

One area of focus has been the synthesis of 5-amino-2-pyridinecarboxylic acid derivatives. nih.gov Methods for their synthesis include reductive alkylation of methyl 5-amino-2-pyridinecarboxylates and subsequent hydrolysis. nih.gov These derivatives have been investigated for their potential as antihypertensive agents. nih.gov

Another related compound is 5-(tert-Butyl)picolinic acid, which has been synthesized and characterized. nih.gov The synthesis of picolinate and picolinic acid derivatives has also been achieved using heterogeneous catalysts. researchgate.net Furthermore, 5-butylpicolinic acid, also known as fusaric acid, is a known compound with a butyl group at the 5-position of the pyridine ring. nist.gov

Systematic Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. These investigations guide the design of more potent and selective compounds.

For pyrimidine-5-carboxamide derivatives, SAR studies have been conducted to optimize their inhibitory activity against specific targets. In the context of SIK inhibitors, modifications to the pyrimidine-5-carboxamide scaffold led to the identification of compound 8h with improved drug-like properties. nih.gov

In the development of DHFR inhibitors, SAR studies on dihydropyrimidine-5-carboxamide analogs revealed the importance of substitutions on the 4-phenyl ring. nih.gov For 5-(3,5-dimethoxybenzyl)pyrimidine-2,4-diamine analogs, the introduction of different amino acids was explored to understand their impact on inhibitory potency. nih.gov

For 5-amino-2-pyridinecarboxylic acid derivatives, optimization of structural parameters led to the identification of several potent antihypertensive agents. nih.gov One compound, 5-[(4-fluorobenzyl)amino]-2-pyridinecarboxylic acid, was selected for further preclinical evaluation based on these studies. nih.gov

The anti-tubercular activity of 6-dialkylaminopyrimidine carboxamide analogs was also subjected to SAR analysis. researchgate.net It was found that compounds with improved aqueous solubility generally had lower anti-TB potency, with the exception of one compound. researchgate.net This highlights the complex interplay between physicochemical properties and biological activity.

The following table provides a summary of key compounds and their reported activities:

| Compound/Derivative Class | Target/Activity | Key Findings |

| Pyrimidine-5-carboxamide derivative (8h) | SIK1/2 inhibitor | Favorable activity and selectivity, good metabolic stability. nih.gov |

| Dihydropyrimidine-5-carboxamide analog (59) | L. major DHFR inhibitor | Potent inhibitor with an IC50 value of 0.10 μM. nih.gov |

| 5-[(4-fluorobenzyl)amino]-2-pyridinecarboxylic acid (65) | Antihypertensive agent | Selected for preclinical toxicity evaluation based on potent activity. nih.gov |

| 6-dialkylaminopyrimidine carboxamide analogs (7b, 7d, 7m, 7p, 7q, 7aa, and 7ah) | Anti-tubercular | Excellent in vitro activities with MIC90 values below 1.00 µM. researchgate.net |

Impact of Alkyl Chain Length at the 5-Position on Activity

The length of the alkyl chain at the 5-position of the pyrimidine (B1678525) ring is a critical determinant of biological activity. SAR studies on analogous scaffolds, such as pyridine carboxamides, have demonstrated that modifying the length of this aliphatic chain significantly impacts efficacy. For instance, in anti-tubercular research, the activity of a lead compound was found to be sensitive to the length of the carbon chain at the fifth position of the pyridine-2-carboxylic acid core. researchgate.net This suggests that an optimal chain length is required for ideal interaction with the biological target. The butyl group in this compound likely provides a balance of lipophilicity and conformational flexibility that contributes to its activity profile.

Table 1: Effect of Alkyl Chain Length at the 5-Position on Hypothetical Activity

| Compound | Alkyl Chain at 5-Position | Relative Activity |

| Analogue 1 | Propyl | Moderate |

| Analogue 2 | Butyl | High |

| Analogue 3 | Pentyl | Decreased |

| Analogue 4 | Hexyl | Low |

This table illustrates a hypothetical structure-activity relationship where the butyl group represents the optimal chain length for activity.

Importance of the Carboxylic Acid Group for Activity

The carboxylic acid group at the 2-position is a key pharmacophoric element. nih.gov This functional group is ionizable at physiological pH, allowing it to form strong ionic and hydrogen bond interactions with amino acid residues in target proteins, which is often crucial for binding and biological activity. nih.gov

In studies on the closely related 5-butylpyridine-2-carboxylic acid, this moiety was identified as a key pharmacophore for its anti-mycobacterial effects. researchgate.netnih.gov The importance of this group was further highlighted when its conversion to a methyl ester resulted in a twofold decrease in activity, and its replacement with an amine group led to inactivity. researchgate.netnih.gov

However, the presence of a carboxylic acid can sometimes present pharmacokinetic challenges. researchgate.net Consequently, medicinal chemists often explore the use of carboxylic acid bioisosteres—other functional groups with similar physicochemical properties. enamine.net Groups such as tetrazoles and acyl sulfonamides can mimic the acidic nature and hydrogen bonding capacity of the carboxylic acid while potentially offering improved metabolic stability or cell permeability. nih.govresearchgate.netcambridgemedchemconsulting.com

Table 2: Comparison of Activity upon Modification of the Carboxylic Acid Group

| Compound | Functional Group at 2-Position | Relative Antimycobacterial Activity |

| 5-Butylpyridine-2-carboxylic acid | Carboxylic Acid | Active |

| Methyl 5-butylpyridine-2-carboxylate | Methyl Ester | Reduced Activity |

| 5-Butylpyridin-2-amine | Amine | Inactive |

Data derived from studies on the analogous pyridine scaffold. researchgate.netnih.gov

Influence of Amide and N-Oxide Conversions on Activity

Converting the carboxylic acid to an amide derivative significantly influences the molecule's activity. Studies on related pyridine carboxamides revealed that a primary aromatic amide bond was critical for anti-tubercular activity. researchgate.net In contrast, derivatives with a secondary aromatic amide or an aliphatic amide showed little to no activity, indicating that the specific nature of the amide linkage is crucial for target engagement. researchgate.net

The conversion of a pyrimidine nitrogen to an N-oxide represents another strategy to modulate activity. The N-oxide motif is found in various therapeutic agents and can alter a compound's electronic properties, solubility, and metabolic profile. researchgate.net The N-O group is a hydrogen bond acceptor and can participate in critical interactions with biological targets, sometimes leading to enhanced or novel activities. researchgate.netscispace.com Oxidation of the pyrimidine ring can therefore be a valuable tool in the optimization of lead compounds. acs.org

Table 3: Effect of Amide and N-Oxide Conversions on Hypothetical Activity

| Derivative Type | Modification | Expected Impact on Activity |

| Amide | Primary Aromatic Amide | Potentially Active |

| Amide | Secondary/Aliphatic Amide | Likely Inactive |

| N-Oxide | Pyrimidine N-oxide | Modulated (Increased or Decreased) |

This table summarizes expected outcomes based on general principles and findings from related scaffolds. researchgate.netresearchgate.net

Positional Isomerism and Activity Modulation

Table 4: Hypothetical Activity of Positional Isomers

| Compound Name | Butyl Group Position | Carboxylic Acid Position | Relative Activity |

| This compound | 5 | 2 | High (Reference) |

| 4-Butylpyrimidine-2-carboxylic acid | 4 | 2 | Low to Moderate |

| 6-Butylpyrimidine-2-carboxylic acid | 6 | 2 | Low to Moderate |

| 5-Butylpyrimidine-4-carboxylic acid | 5 | 4 | Inactive to Low |

This table presents a hypothetical comparison to illustrate the principle of positional isomerism.

Fluorine-Bearing Substituents and their Role in SAR

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and lipophilicity. nih.govnih.gov The strong carbon-fluorine bond can block sites susceptible to metabolic oxidation, and the high electronegativity of fluorine can alter the acidity of nearby functional groups and influence intermolecular interactions. nih.govmdpi.com

In the context of pyrimidine derivatives, studies have shown that adding a fluoro group to an attached phenyl ring can increase antibacterial activity. nih.gov For the this compound scaffold, strategic placement of fluorine on the butyl chain or directly on the pyrimidine ring could lead to analogues with improved potency or pharmacokinetic profiles. For example, fluorination of the butyl chain could alter its conformation and hydrophobic character, potentially leading to stronger binding at a target site.

Table 5: Potential Effects of Fluorination on SAR

| Derivative | Position of Fluorine | Potential Effect |

| 4'-Fluoro-5-butylpyrimidine-2-carboxylic acid | On the butyl chain | Increased lipophilicity, altered binding |

| 4-Fluoro-5-butylpyrimidine-2-carboxylic acid | On the pyrimidine ring | Modified electronics, altered pKa |

| 6-Fluoro-5-butylpyrimidine-2-carboxylic acid | On the pyrimidine ring | Modified electronics, altered pKa |

This table outlines hypothetical modifications and their potential impact on structure-activity relationships.

Pharmacophore Modeling and Ligand Design Based on the 5-Butylpyridine-2-carboxylic Acid Scaffold

Pharmacophore modeling is a computational technique used in drug design to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological activity. researchgate.net This model then serves as a template for designing or discovering new ligands with similar or improved activity.

The closely related analogue, 5-butylpyridine-2-carboxylic acid (also known as fusaric acid), has been established as a key pharmacophore for anti-mycobacterial activity. researchgate.netnih.gov A pharmacophore model for this scaffold would highlight the critical features necessary for its action. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic centers.

Based on its structure, a pharmacophore model for the 5-butylpyridine-2-carboxylic acid scaffold would likely include:

A hydrogen bond acceptor/donor feature from the carboxylic acid group.

A hydrogen bond acceptor from the pyridine nitrogen atom.

A hydrophobic feature corresponding to the n-butyl chain.

An aromatic ring feature from the pyridine core.

This model can be used to guide the design of new analogues. For example, SAR studies that show a loss of activity when the carboxylic acid is replaced by a non-acidic group reinforce the importance of the hydrogen bond donor/acceptor feature at that position. researchgate.net Similarly, the sensitivity of activity to the length of the alkyl chain highlights the specific spatial requirements of the hydrophobic pocket in the target protein. researchgate.net Such models have been employed in the design of fusaric acid derivatives as potential fungicides, demonstrating the utility of this scaffold in ligand-based drug design. researchgate.netbohrium.com

Table 6: Key Pharmacophoric Features of the 5-Butylpyridine-2-carboxylic Acid Scaffold

| Pharmacophoric Feature | Corresponding Structural Moiety | Importance in Binding |

| Hydrogen Bond Donor/Acceptor | Carboxylic Acid (-COOH) | Essential for interaction with target residues |

| Hydrogen Bond Acceptor | Pyridine Nitrogen | Orientation and binding within the active site |

| Hydrophobic Group | n-Butyl Chain (-C4H9) | Occupies a hydrophobic pocket, contributes to affinity |

| Aromatic Ring | Pyridine Ring | π-stacking interactions |

Mechanistic Insights into Biological Activities of 5 Butylpyrimidine 2 Carboxylic Acid and Its Analogs in Vitro Studies

Anti-Mycobacterial Activity Mechanisms

The fight against mycobacterial infections, particularly tuberculosis caused by Mycobacterium tuberculosis, necessitates the discovery of novel therapeutic agents. Pyrimidine (B1678525) and pyridine (B92270) carboxylic acid derivatives have emerged as a promising class of compounds with antimycobacterial potential.

The prodrug strategy is a well-established approach in drug development to enhance the efficacy and reduce the toxicity of therapeutic agents. tcichemicals.comnih.gov This strategy involves the administration of an inactive compound that is converted into its active form within the body, often at the site of action. tcichemicals.com For many antimycobacterial agents, activation is a crucial step. A prominent example is pyrazinamide (B1679903) (PZA), a first-line anti-tuberculosis drug, which is a prodrug that gets converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase/nicotinamidase. nih.gov

While there is no direct evidence of 5-butylpyrimidine-2-carboxylic acid utilizing an AmiC-dependent prodrug activation pathway, the principle of converting a carboxamide precursor to a carboxylic acid is a known activation mechanism for related heterocyclic compounds. For instance, amides can be designed as prodrugs that are hydrolyzed by intracellular proteases or peptidases to release the active carboxylic acid drug. This suggests a potential avenue for developing prodrugs of this compound that could enhance its delivery and activity.

Autophagy is a fundamental cellular process for degrading and recycling cellular components, and it plays a crucial role in the host defense against intracellular pathogens like Mycobacterium tuberculosis. nih.govnih.gov The induction of autophagy in infected macrophages can lead to the elimination of the bacteria.

Currently, there are no studies directly linking this compound to the induction of autophagy in THP-1 macrophages. However, research on other compounds has demonstrated that activating autophagy can be a beneficial therapeutic strategy. nih.govresearchgate.net For example, thiopurine drugs have been shown to be strong inducers of autophagy in THP-1 macrophages, a process that occurs independently of apoptosis and ER stress. nih.govresearchgate.netresearchgate.net This highlights the potential for screening this compound and its analogs for their ability to modulate this host cellular pathway as a mechanism of antimycobacterial action.

The effect of an antimicrobial agent on bacterial growth can be either bacteriostatic (inhibiting growth) or bactericidal (killing the bacteria). Determining these kinetics is essential for understanding a compound's therapeutic potential. nih.gov

A study on the analog 5-butylpyridine-2-carboxylic acid, produced by Aspergillus fumigatus, demonstrated potent bactericidal activity against a range of Gram-positive and Gram-negative pathogenic bacteria. nih.govnih.gov The compound caused complete lethality at a concentration of 129 µg/mL by rupturing and dissolving the bacterial cell integrity. nih.govnih.gov The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values varied among different bacterial strains, indicating a broad spectrum of activity. nih.gov While these findings are for a pyridine analog, they suggest that this compound could also exhibit significant bactericidal effects against mycobacteria. Further studies are needed to determine the specific growth kinetics of this compound against Mycobacterium tuberculosis.

Table 1: In Vitro Antibacterial Activity of 5-Butylpyridine-2-carboxylic Acid

| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |

| Gram-positive bacteria | 0.069 ± 0.0034 to 1.12 ± 0.052 | 8.925 ± 0.40 to 17.85 ± 0.776 |

| Gram-negative bacteria | 8.925 ± 0.39 to 17.85 ± 0.78 | 0.069 ± 0.0034 to 0.139 ± 0.0065 |

| Data from a study on 5-butylpyridine-2-carboxylic acid produced by Aspergillus fumigatus. nih.gov |

Metal ions can play a significant role in the activity of antimicrobial compounds. nih.gov They can act as cofactors for enzymes or be essential for maintaining cellular homeostasis. nih.gov The chelation of metal ions or the delivery of toxic metal concentrations can be a mechanism of antimicrobial action. nih.gov

There is no specific data on how Mg²⁺, Zn²⁺, or Ca²⁺ influence the antimycobacterial activity of this compound. However, studies on other heterocyclic compounds have shown that metal complexation can potentiate their activity. For instance, the complexation of imidazo[1,5-a]quinoline (B8571028) analogs with Zn²⁺ or Fe²⁺ significantly increased their inhibitory activity against M. tuberculosis and reduced their cytotoxicity. nih.gov Similarly, hydroxamic acid derivatives complexed with various metal ions, including Zn²⁺, have demonstrated antimycobacterial activities. nih.gov This suggests that investigating the metal complexes of this compound could be a fruitful area of research.

Bacterial resistance to antimicrobial agents is a major global health challenge. nih.govnih.gov One of the primary mechanisms of resistance is the active efflux of drugs from the bacterial cell by transport proteins known as efflux pumps. nih.govnih.govmdpi.com

While specific resistance mechanisms to this compound have not been identified, the structural similarity to fusaric acid (5-butylpyridine-2-carboxylic acid) suggests that similar resistance mechanisms could arise. Fusaric acid is known to be a substrate for certain resistance proteins. Furthermore, efflux pumps are a common mechanism of resistance to a wide range of antibiotics in bacteria. nih.govnih.gov These pumps can be chromosomally encoded or acquired through horizontal gene transfer and can extrude a variety of structurally diverse compounds. nih.gov Therefore, it is plausible that mycobacterial efflux pumps could confer resistance to this compound.

Antifungal and Antioomycete Mechanisms

Beyond their antimycobacterial potential, some heterocyclic carboxylic acids and their derivatives exhibit activity against fungi and oomycetes, which are significant plant pathogens. mdpi.comresearchgate.net

Currently, there is no published research specifically on the antifungal or antioomycete mechanisms of this compound. However, studies on other heterocyclic compounds provide some insights. For example, novel 1,2,4-triazole (B32235) derivatives containing carboxamide fragments have shown promising antifungal and anti-oomycete activity. mdpi.com These compounds are thought to act by inhibiting 14α-demethylase (CYP51), an enzyme crucial for ergosterol (B1671047) biosynthesis in fungi. mdpi.com Another compound, 2-pyrrolidone-5-carboxylic acid, produced by Burkholderia sp., has demonstrated antifungal activity against Saprolegnia sp. by inhibiting hyphal growth and spore germination. researchgate.net These examples suggest that this compound could potentially target similar pathways in fungi and oomycetes, although experimental verification is required.

Inhibition of Fungal Growth (e.g., Alternaria solani, Colletotrichum gloeosporioides, Phyricularia grisea, Botrytis cinerea, Aspergillus niger)

While specific data on the direct inhibition of plant pathogenic fungi such as Alternaria solani, Colletotrichum gloeosporioides, Phyricularia grisea, and Botrytis cinerea by this compound is limited in available literature, the broader class of pyrimidine derivatives is well-documented for its fungicidal properties. These compounds are foundational to various antimicrobial agents. For instance, studies on the analog 5-butyl-2-pyridine carboxylic acid, produced by the fungus Aspergillus fumigatus, demonstrate broad-spectrum antimicrobial activity. This suggests that the core structure is pivotal to its biological function. The mode of action for these related compounds often involves the disruption of cellular integrity and key enzymatic processes.

Biotransformation and Detoxification by Antagonistic Fungi (e.g., Gliocladium roseum)

The biotransformation and detoxification of xenobiotic compounds by antagonistic fungi is a key mechanism in microbial ecosystems. However, specific studies detailing the biotransformation of this compound by fungi such as Gliocladium roseum are not prominently featured in current research literature.

Mechanisms in Plant Pathogen Interactions

The interplay between chemical compounds, plants, and pathogens is complex, involving mechanisms of toxicity, disease potentiation, and resistance.

Phytotoxicity Mechanisms

The phytotoxicity of fusaric acid (5-butyl-2-pyridine carboxylic acid), a structural analog of this compound, is well-established. It acts as a mycotoxin produced by various Fusarium species and contributes significantly to the virulence of these plant pathogens. Its phytotoxicity is linked to its ability to chelate metal ions, which disrupts essential enzymatic functions within the plant. Furthermore, it can affect the permeability of plant cell membranes, leading to wilting and necrosis. Another toxic amino acid analog, azetidine-2-carboxylic acid, has been shown to inhibit plant growth by being misincorporated into proteins, triggering a global stress response.

Role in Plant Wilt Diseases caused by Fusarium species

Fusaric acid is a key player in the pathogenesis of Fusarium wilt diseases, which affect a wide range of economically important crops. The fungus, a soil-borne pathogen, invades the plant's vascular system, causing symptoms like wilting, chlorosis, and eventual plant death. The production of fusaric acid by the fungus exacerbates these symptoms. Its presence in the plant tissue disrupts water transport and cellular health, contributing directly to the characteristic wilting. The control of Fusarium wilt is a significant challenge in agriculture, and understanding the role of toxins like fusaric acid is crucial for developing effective management strategies.

Mechanisms of Resistance in Rhizobacteria (e.g., Siderophore Production in Pseudomonas protegens)

Certain soil-dwelling bacteria, known as rhizobacteria, have evolved mechanisms to counteract the toxic effects of compounds like fusaric acid. In Pseudomonas protegens strain Pf-5, a notable mechanism of resistance involves the production of siderophores—high-affinity iron-chelating molecules. Fusaric acid is toxic to P. protegens partly because it sequesters iron, an essential nutrient for the bacterium. In response to the presence of fusaric acid, P. protegens significantly increases its production of two siderophores: pyoverdine and enantio-pyochelin. These bacterial siderophores compete with fusaric acid for iron, and this enhanced production allows the bacterium to survive and grow even in the presence of the mycotoxin. A mutant strain of P. protegens unable to produce both siderophores showed a dramatic reduction in its resistance to fusaric acid, underscoring the critical role of this detoxification strategy. This capacity not only protects the bacterium but also contributes to its ability to act as a biocontrol agent against Fusarium pathogens in the soil.

Other Investigated Biological Activities (in vitro mechanistic studies)

The pyridine analog, 5-butyl-2-pyridine carboxylic acid (fusaric acid), has been shown in in-silico studies to target the respiratory enzyme Quinol-Fumarate Reductase, indicating a potential mechanism for its broad-spectrum antimicrobial effects. This suggests that its activity may stem from the disruption of fundamental cellular respiration processes in target organisms. Furthermore, various pyrimidine derivatives have been investigated for a wide array of biological activities beyond antifungal action, including antioxidant and anti-inflammatory properties, highlighting the versatility of this chemical scaffold.

Enzyme Inhibition Studies (e.g., Dopamine (B1211576) beta-hydroxylase)

The primary analog of this compound for which significant enzyme inhibition data is available is fusaric acid (5-butylpicolinic acid). Research has demonstrated that fusaric acid is a potent inhibitor of dopamine beta-hydroxylase (DBH), an enzyme responsible for the conversion of dopamine to norepinephrine. capes.gov.brnih.govnih.gov

In vitro studies have shown that fusaric acid can inhibit DBH by 50% at a very low concentration of 3 x 10⁻⁸ M. capes.gov.br Kinetic analyses of purified dopamine beta-hydroxylase have revealed that the inhibition by fusaric acid is of an uncompetitive type concerning the substrate, dopamine, and a mixed type with respect to the cofactor, ascorbic acid. capes.gov.br This suggests that fusaric acid does not compete directly with dopamine for the active site but may bind to the enzyme-substrate complex. The mixed-inhibition pattern with ascorbic acid indicates that it can bind to both the free enzyme and the enzyme-substrate complex at a site distinct from the cofactor binding site.

Other inhibitors of dopamine beta-hydroxylase include nepicastat, etamicastat, and zamicastat, which are noted for their selectivity and, in some cases, their limited ability to cross the blood-brain barrier. wikipedia.orgglpbio.comnih.gov

Table 1: Inhibition of Dopamine beta-hydroxylase by Fusaric Acid

| Compound | Target Enzyme | Inhibition Concentration (IC50) | Type of Inhibition (vs. Substrate) | Type of Inhibition (vs. Cofactor) |

| Fusaric Acid | Dopamine beta-hydroxylase | 3 x 10⁻⁸ M | Uncompetitive | Mixed |

Data derived from in vitro studies.

Effects on Cellular Processes (e.g., inhibition of cell proliferation and DNA synthesis)

Research on other structurally related compounds provides some context. For instance, certain indole (B1671886) derivatives have been shown to inhibit the proliferation of cancer cells. nih.gov Specifically, (E)-5-(2-bromovinyl)-2'-deoxyuridine-5'-triphosphate, a pyrimidine derivative, has been studied as a substrate for DNA polymerase, where it can substitute for thymidine (B127349) triphosphate and inhibit the incorporation of dTMP, thereby affecting net DNA synthesis. nih.gov These examples highlight the potential for heterocyclic carboxylic acids and their derivatives to interfere with fundamental cellular processes like cell division and DNA replication, though specific data for this compound is lacking.

Quorum Sensing Inhibition Studies

Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates virulence and biofilm formation, making it a target for novel antimicrobial strategies. nih.govnih.gov Analogs of this compound have been reported as potential quorum sensing inhibitors. wikipedia.org

For example, fusaric acid and its analogs have been noted for their quorum sensing inhibitory activities. wikipedia.org Furthermore, studies on pyrazine-2-carboxylic acid, another nitrogen-containing heterocyclic carboxylic acid, have demonstrated its ability to inhibit biofilm formation in multi-drug resistant Vibrio cholerae. rsc.org Derivatives of pyrazine (B50134) dicarboxylic acid were found to have IC50 values for biofilm inhibition ranging from 1 µM to 70 µM. rsc.org Other small molecules like 1H-pyrrole-2-carboxylic acid have also been identified as QS inhibitors, effectively suppressing the expression of QS-related genes in Pseudomonas aeruginosa. frontiersin.org These findings suggest that the general structural motif of a heterocyclic carboxylic acid may be a promising scaffold for the development of quorum sensing inhibitors.

Table 2: Quorum Sensing Inhibitory Activity of a Related Heterocyclic Carboxylic Acid Derivative

| Compound Class | Target Organism | Activity | IC50 Range |

| Pyrazine Dicarboxylic Acid Derivatives | Vibrio cholerae | Biofilm Inhibition | 1 µM - 70 µM |

Data from a study on related pyrazine derivatives. rsc.org

Insulino-mimetic Activity of Related Picolinato Ligands (in vitro inhibition of FFA release from adipocytes)

Picolinic acid, the parent compound of fusaric acid, can form complexes with metal ions, and these "picolinato" ligands have been investigated for their insulin-mimetic properties. One of the key in vitro assays to determine insulino-mimetic activity is the inhibition of free fatty acid (FFA) release from adipocytes that have been stimulated with hormones like epinephrine. nih.gov

Studies on bis(picolinato) complexes of vanadium and zinc have shown that they possess insulin-mimetic activity. wikipedia.org These metal complexes were able to inhibit the release of free fatty acids from isolated rat adipocytes in a concentration-dependent manner. This suggests that they can mimic the action of insulin, which normally suppresses lipolysis. The observed effects indicate a potential mechanism for glucose-lowering effects seen in animal studies. nih.gov

Advanced Computational Studies and Theoretical Chemistry

Quantum Chemical Topology (QCT) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Related Carboxylic Acids

Quantum Chemical Topology (QCT) is a theoretical framework that partitions a molecule's electron density to define atoms and chemical bonds. researchgate.netnih.gov This approach provides a rigorous basis for understanding the nature of non-covalent interactions and the distribution of charge within a molecule. nih.gov In the context of pyrimidine (B1678525) carboxylic acids, QCT can be employed to characterize the intricate network of interactions that dictate their three-dimensional structures and reactivity. nih.gov By analyzing the topological properties of the electron density, such as at bond critical points, one can gain a deeper understanding of the strength and nature of various chemical bonds within these molecules. sciencesconf.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This in silico technique is instrumental in drug discovery and design, as it allows for the prediction of the activity of novel compounds based on their molecular descriptors. nih.govacs.org For pyrimidine carboxylic acids, QSAR studies can elucidate the key structural features that contribute to a specific biological effect. nih.gov By generating a diverse set of molecular descriptors, which can be 2D or 3D, and employing machine learning algorithms, robust QSAR models can be developed to guide the synthesis of new derivatives with enhanced potency. nih.govacs.org

Table 1: Key Concepts in QCT and QSAR

| Term | Description | Relevance to Pyrimidine Carboxylic Acids |

| Quantum Chemical Topology (QCT) | A method that analyzes the topology of the electron density to define atoms, bonds, and their interactions. researchgate.netnih.gov | Characterizes intramolecular and intermolecular interactions, influencing physical and chemical properties. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | A computational modeling method that relates the chemical structure of molecules to their biological activity. nih.gov | Predicts the biological activity of new pyrimidine carboxylic acid derivatives, aiding in rational drug design. nih.gov |

| Electron Density | A fundamental property in quantum chemistry that describes the probability of finding an electron at a particular point in space. | The starting point for QCT analysis, revealing the distribution of electrons within the molecule. nih.gov |

| Molecular Descriptors | Numerical values that encode different aspects of a molecule's structure and properties. nih.gov | Used as variables in QSAR models to quantify the structural features responsible for biological activity. |

Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful quantum mechanical modeling method to investigate the electronic structure and properties of molecules. ijcce.ac.ir Time-Dependent DFT (TD-DFT) extends this methodology to study excited states and electronic transitions, making it invaluable for predicting spectroscopic properties. tandfonline.com

Electronic Structure Analysis and Spectroscopic Property Prediction

DFT calculations, often employing hybrid functionals like B3LYP with appropriate basis sets, are used to optimize the geometry and calculate the electronic properties of pyrimidine derivatives. ijcce.ac.irtandfonline.com These calculations provide insights into the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and other electronic parameters. researchgate.net

TD-DFT calculations are particularly useful for predicting the ultraviolet-visible (UV-Vis) absorption spectra of these compounds. ijcce.ac.ir By calculating the energies of electronic transitions, researchers can correlate theoretical spectra with experimental data, aiding in the structural characterization of newly synthesized molecules. ijcce.ac.ir

Conformational Analysis and Tautomerism Studies

The conformational landscape of flexible molecules like 5-butylpyrimidine-2-carboxylic acid is crucial for understanding their interactions with biological targets. DFT methods can be used to perform conformational analyses, identifying the most stable conformers and the energy barriers between them. researchgate.netnih.gov For carboxylic acids, the relative stability of syn and anti conformations of the carboxyl group is a key area of investigation, as it can be influenced by the surrounding environment. nih.gov

Tautomerism, the interconversion of structural isomers, is a significant phenomenon in pyrimidine chemistry. ias.ac.in Pyrimidones, for example, can exist in keto-enol tautomeric forms. chemicalbook.com DFT calculations can predict the relative stabilities of different tautomers and the energy barriers for their interconversion, providing a detailed understanding of the tautomeric equilibria in these systems. chemicalbook.comresearchgate.net The presence of specific functional groups and the solvent environment can significantly influence the preferred tautomeric form. ias.ac.in

Reaction Mechanism Elucidation and Transition State Analysis

DFT is a powerful tool for elucidating the mechanisms of chemical reactions. mdpi.com By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and transition states. mdpi.com This allows for a detailed understanding of the reaction pathway and the factors that control its feasibility and selectivity.

For the synthesis of pyrimidine derivatives, DFT can be used to study the mechanisms of various cyclization and functionalization reactions. mdpi.comorganic-chemistry.org For instance, in the Biginelli reaction, which is a common method for synthesizing dihydropyrimidinones, DFT can help to clarify the sequence of bond-forming events and the role of the catalyst. researchgate.net Transition state analysis provides information about the activation energy of a reaction, which is critical for predicting reaction rates and optimizing reaction conditions.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.com This method is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to a protein target. uran.uamdpi.com For pyrimidine carboxylic acid derivatives, molecular docking can identify potential biological targets and provide insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. acs.orgnih.govnih.govnih.gov

Molecular dynamics (MD) simulations provide a dynamic view of the behavior of a molecular system over time. nih.govnih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can explore the conformational changes and interactions of a ligand within a protein's binding site. nih.gov These simulations can assess the stability of the docked pose and provide a more realistic picture of the ligand-target interactions in a dynamic environment. nih.gov

Table 2: Computational Techniques for Studying Ligand-Target Interactions

| Technique | Description | Application to Pyrimidine Carboxylic Acids |

| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a receptor. nih.govmdpi.com | Identifies potential protein targets and predicts the binding modes of this compound derivatives. uran.uaacs.orgnih.govnih.gov |

| Molecular Dynamics (MD) Simulations | Simulates the time-dependent behavior of a molecular system. nih.govnih.gov | Assesses the stability of ligand-protein complexes and explores conformational changes over time. nih.gov |

| Binding Affinity | A measure of the strength of the interaction between a ligand and its receptor. | A key parameter predicted by molecular docking and MD simulations to rank potential drug candidates. nih.gov |

| Hydrogen Bonds | A type of non-covalent interaction between a hydrogen atom and an electronegative atom. | Crucial interactions identified in docking studies that contribute to the stability of the ligand-receptor complex. nih.gov |

Chemical Transformations and Reaction Mechanisms

Cyclization and Rearrangement Reactions Involving the Pyrimidine (B1678525) Core

The pyrimidine ring and its derivatives can undergo various cyclization and rearrangement reactions, leading to the formation of fused heterocyclic systems or structurally isomeric products. Intramolecular reactions involving substituents on the pyrimidine ring can lead to the formation of new rings. For instance, the synthesis of imidazo[1,2-c]pyrimidines can be achieved through the ring closure of appropriately substituted 2-aminopyrimidines. arkat-usa.org This process often involves a Michael addition of a nucleophilic group onto an activated double bond within the pyrimidine ring system. arkat-usa.org

The synthesis of 7-arylpurines from substituted pyrimidines also involves a key ring-closing reaction to form the imidazole (B134444) part of the purine (B94841) ring system. thieme-connect.com While not a direct reaction of the pyrimidine core itself, it demonstrates how the pyrimidine ring can serve as a scaffold for the construction of more complex fused heterocycles.

Rearrangement reactions of the pyrimidine ring itself, while less common, can occur under specific conditions. For example, a reported rearrangement of pyrimidine-5-carboxylic acid esters to 5-acetylpyrimidones in the presence of alkali has been a subject of investigation, with some studies suggesting that under certain conditions, only hydrolysis to the corresponding carboxylic acid occurs. researchgate.netresearchgate.net Skeletal editing of pyrimidines to pyrazoles has also been achieved through a formal carbon deletion process, highlighting the potential for significant structural modifications of the pyrimidine core. nih.gov

Derivatization of the Carboxylic Acid Moiety

The carboxylic acid group of 5-butylpyrimidine-2-carboxylic acid is a versatile handle for the synthesis of a wide array of derivatives, most notably amides and esters.

Amide and Ester Formation

The formation of amides and esters from carboxylic acids typically requires the activation of the carboxyl group to enhance its electrophilicity, as direct reaction with amines or alcohols is generally inefficient. algoreducation.com

Amide Formation: A variety of coupling reagents are employed for the synthesis of amides. These reagents react with the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by an amine. researchgate.net Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and racemization. algoreducation.com Uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also highly effective for amide bond formation, particularly for less reactive amines. nih.gov The general process involves the reaction of the carboxylic acid with the coupling reagent in the presence of a non-nucleophilic base to form an activated ester, which then reacts with the amine.

Ester Formation: Similar to amide formation, esterification can be achieved by activating the carboxylic acid. The Fischer esterification, which involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, is a classic method. masterorganicchemistry.comyoutube.com However, for more sensitive substrates or to achieve milder reaction conditions, coupling reagents are often preferred. The Steglich esterification, for example, utilizes DCC and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) to facilitate the reaction between a carboxylic acid and an alcohol. organic-chemistry.org This method is particularly useful for the esterification of sterically hindered alcohols.

The choice of coupling reagent and reaction conditions can be tailored to the specific amine or alcohol being used, allowing for the synthesis of a diverse library of amide and ester derivatives of this compound.

Future Directions and Emerging Research Areas

Development of Novel and Sustainable Synthetic Routes

The advancement of 5-Butylpyrimidine-2-carboxylic acid applications is intrinsically linked to the development of efficient and environmentally benign synthetic methodologies. Future research will likely focus on moving beyond traditional multi-step procedures, which often involve harsh reagents and generate significant waste. A key area of development will be the exploration of one-pot multicomponent reactions (MCRs). These reactions offer the advantage of combining three or more reactants in a single step to construct the pyrimidine (B1678525) core, thereby increasing efficiency and reducing purification steps.

Furthermore, the principles of green chemistry are expected to be increasingly integrated into the synthesis of this compound. This includes the use of greener solvents, such as water or bio-based solvents, and the development of catalytic systems that can be recycled and reused. The exploration of microwave-assisted organic synthesis (MAOS) also presents a promising avenue for accelerating reaction times and improving yields.

Expanding the Scope of Biological Target Identification and Validation (In Vitro)

While initial studies may have hinted at the biological potential of this compound, a systematic and broad-based approach to target identification is a critical future direction. High-throughput screening (HTS) of large compound libraries containing this compound and its analogs against a diverse panel of biological targets will be instrumental. This will enable the identification of novel protein-ligand interactions that could be exploited for therapeutic purposes.

Beyond broad screening, detailed in vitro validation studies will be essential to confirm and characterize the mechanism of action of any identified hits. This will involve a suite of biochemical and cell-based assays to determine the potency, selectivity, and mode of inhibition of this compound derivatives on their respective targets. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) will provide valuable data on the binding kinetics and thermodynamics of these interactions.

Advanced Computational Modeling for Structure-Property Relationships and Predictive Design

Computational modeling is set to play an increasingly pivotal role in accelerating the discovery and optimization of this compound derivatives. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies will be central to this effort. By correlating structural features of a series of analogs with their biological activities or physicochemical properties, predictive models can be built. These models can then be used to virtually screen new compound ideas and prioritize the synthesis of the most promising candidates.

Molecular docking simulations will provide insights into the binding modes of this compound derivatives within the active sites of their biological targets. This will enable a rational, structure-based design approach to optimize potency and selectivity. Furthermore, molecular dynamics (MD) simulations will allow for the study of the dynamic behavior of the ligand-protein complex over time, providing a more realistic picture of the binding event.

Exploration of New Chemical Transformations and Reactivity Profiles for Diversification

To fully explore the chemical space around the this compound scaffold, the development of novel chemical transformations is crucial. Future research will likely focus on late-stage functionalization, where modifications are introduced into the molecule at a late step in the synthetic sequence. This approach allows for the rapid generation of a diverse library of analogs from a common intermediate.

The reactivity of the pyrimidine ring itself offers opportunities for diversification. For instance, selective C-H activation at other positions on the pyrimidine core could allow for the introduction of new substituents that could modulate the compound's properties. Additionally, the carboxylic acid group can serve as a handle for the synthesis of a wide range of derivatives, such as amides and esters, further expanding the accessible chemical space.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) represents a paradigm shift in drug discovery and is highly applicable to the future of this compound research. ML models can be trained on existing data to predict the biological activity, toxicity, and pharmacokinetic properties of novel, virtually designed compounds. This can significantly reduce the time and cost associated with the early stages of drug discovery.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Butylpyrimidine-2-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of pyrimidine-carboxylic acid derivatives typically involves nucleophilic substitution or cross-coupling reactions. For example, 2-(Methylamino)pyrimidine-5-carboxylic acid (CAS 5388-21-6) is synthesized via condensation of substituted pyrimidine precursors with carboxylic acid derivatives under controlled pH and temperature . For this compound, a plausible route could involve the alkylation of pyrimidine-2-carboxylic acid with butyl halides in the presence of a palladium catalyst. Reaction parameters such as solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and stoichiometric ratios of reagents should be optimized to minimize side products like unreacted intermediates or over-alkylated species.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- Methodological Answer :

- NMR : The -NMR spectrum should show a singlet for the pyrimidine ring protons (δ 8.5–9.0 ppm) and characteristic splitting patterns for the butyl chain (e.g., δ 0.9–1.6 ppm for CH/CH). -NMR will confirm the carboxylic acid carbon (δ ~170 ppm) and pyrimidine carbons (δ ~150–160 ppm) .

- IR : A strong absorption band near 1700 cm corresponds to the carbonyl group of the carboxylic acid.

- MS : High-resolution mass spectrometry (HRMS) should match the molecular ion peak [M+H] with the theoretical mass (CHNO, ~180.09 g/mol).

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : While specific safety data for this compound is limited, pyrimidine-carboxylic acid derivatives (e.g., Pyrimidine-4-carboxylic acid) require handling in fume hoods with PPE (gloves, lab coats, goggles) due to potential respiratory and skin irritation . Store at 2–8°C in airtight containers to prevent degradation. Waste disposal must comply with institutional guidelines for organic acids.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

- Methodological Answer : Discrepancies in solubility (e.g., in water vs. DMSO) may arise from polymorphic forms or pH-dependent ionization. Conduct parallel experiments:

- Measure solubility in buffered solutions (pH 1–14) using UV-Vis spectroscopy.

- Compare with structurally similar compounds like 5-Ethylfuran-2-carboxylic acid (PubChem CID: InChI=1S/C7H8O3), which exhibits pH-dependent solubility due to the carboxylic acid group .

- Perform X-ray crystallography to identify polymorphs and correlate with solubility trends.

Q. How does the butyl substituent influence the physicochemical and bioactivity profile of this compound compared to shorter-chain analogs?

- Methodological Answer :

- Physicochemical Properties : The butyl group increases lipophilicity (logP ~2.5 vs. ~1.0 for methyl analogs), enhancing membrane permeability but reducing aqueous solubility. Use HPLC to measure logP (octanol-water partition coefficient) and compare with analogs like 2-(5-Chloropyridin-2-yl)acetic acid (PubChem CID: AUCKAGADUXSVKT) .

- Bioactivity : Perform SAR studies by synthesizing ethyl, propyl, and pentyl analogs. Test in vitro models (e.g., enzyme inhibition assays) to assess how alkyl chain length affects target binding.

Q. What computational strategies can predict the reactivity of this compound in nucleophilic reactions?

- Methodological Answer :

- Use density functional theory (DFT) to calculate electrostatic potential maps, identifying electron-deficient regions (e.g., C5 of the pyrimidine ring) prone to nucleophilic attack.

- Compare with analogs like 4-[5-(Trifluoromethyl)pyrid-2-yl]benzoic acid (CAS 223127-47-7), where electron-withdrawing substituents enhance reactivity at specific positions .

- Validate predictions experimentally via reactions with nucleophiles (e.g., amines) under varying conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.